molecular formula C11H14O2S B14037562 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one

Cat. No.: B14037562
M. Wt: 210.29 g/mol
InChI Key: MWDNJGGQNPYZHS-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring.

Chemical Reactions Analysis

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carbonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one. Both compounds have similar molecular structures but differ in the position of the ethoxy and mercapto groups on the phenyl ring . This difference can lead to variations in their chemical reactivity and biological activity.

Similar compounds include:

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(4-ethoxy-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-10-5-4-9(6-8(2)12)7-11(10)14/h4-5,7,14H,3,6H2,1-2H3

InChI Key

MWDNJGGQNPYZHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)S

Origin of Product

United States

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